molecular formula C20H19N3O B10992962 N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide

N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide

Cat. No.: B10992962
M. Wt: 317.4 g/mol
InChI Key: FWDLDRBVVHJUIF-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two indole moieties connected via an ethyl linker and a carboxamide group. Indole derivatives are known for their diverse biological activities and are widely studied in various fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction between tryptamine and a suitable carboxylic acid derivative using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane (CH2Cl2) under mild conditions . The structure of the synthesized compound can be confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Chemical Reactions Analysis

N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases, including cancer, neurological disorders, and infectious diseases.

    Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can interact with serotonin receptors, affecting neurotransmission and mood regulation. Additionally, indole derivatives can inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide can be compared with other similar compounds, such as:

These compounds share the indole moiety but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-1-methylindole-3-carboxamide

InChI

InChI=1S/C20H19N3O/c1-22-14-17(16-7-3-5-9-19(16)22)20(24)21-11-13-23-12-10-15-6-2-4-8-18(15)23/h2-10,12,14H,11,13H2,1H3,(H,21,24)

InChI Key

FWDLDRBVVHJUIF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCN3C=CC4=CC=CC=C43

Origin of Product

United States

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